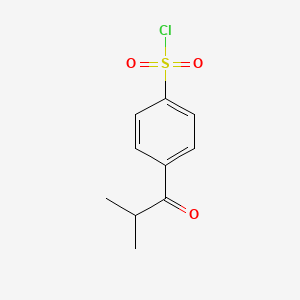![molecular formula C21H20N2O3 B1423390 N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 377061-64-8](/img/structure/B1423390.png)
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Vue d'ensemble
Description
“N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide” is a chemical compound with the linear formula C21H20N2O3 . It has a molecular weight of 348.405 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C21H20N2O3 . Further structural analysis would require more specific data or computational chemistry techniques which are not available in the current context.Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.405 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .Applications De Recherche Scientifique
Anticancer Research
Quinoline derivatives have been extensively studied for their anticancer properties. The compound’s ability to intercalate with DNA makes it a candidate for designing novel anticancer drugs that target DNA replication and transcription processes .
Antimicrobial Activity
The structural complexity of quinolines allows them to interact with various microbial enzymes and receptors, potentially inhibiting the growth of bacteria and fungi. This makes them valuable in the development of new antimicrobial agents .
Anti-inflammatory Applications
Due to the compound’s structural similarity to known anti-inflammatory agents, it may serve as a lead compound in the synthesis of new medications aimed at reducing inflammation through the inhibition of pro-inflammatory cytokines .
Neuroprotective Effects
Compounds with quinoline motifs have shown promise in neuroprotection, particularly in the prevention of neurodegenerative diseases. This compound could be pivotal in creating drugs that protect nerve cells against damage .
Antidiabetic Potential
The quinoline core is present in several antidiabetic drugs. Research into this compound could lead to the development of novel antidiabetic medications that regulate blood sugar levels more effectively .
Cardiovascular Drug Development
Quinoline derivatives can act on various cardiovascular targets, including ion channels and receptors, suggesting potential applications in treating heart diseases .
Antituberculosis Activity
Given the urgent need for new antituberculosis drugs, the compound’s potential to inhibit mycobacterial growth could be explored further, contributing to the fight against tuberculosis .
Antiviral Research
The compound’s structure may allow it to interfere with viral replication mechanisms, offering a pathway to new antiviral drugs, especially in the context of emerging infectious diseases .
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-6-3-10-16(13(12)2)22-20(25)17-19(24)15-9-4-7-14-8-5-11-23(18(14)15)21(17)26/h3-4,6-7,9-10,24H,5,8,11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWTPYFEAWZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



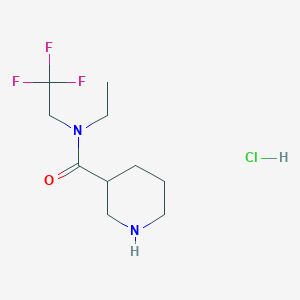
![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)
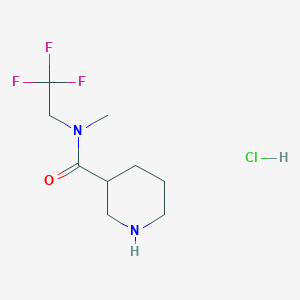
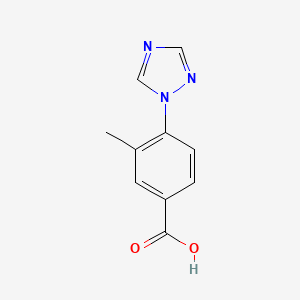
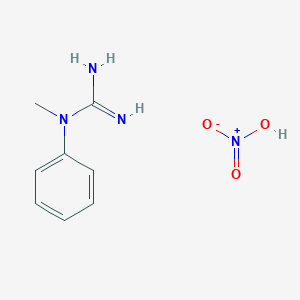

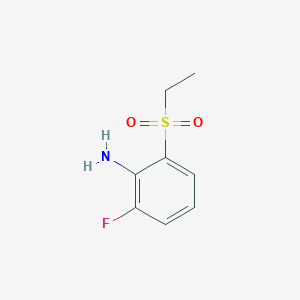
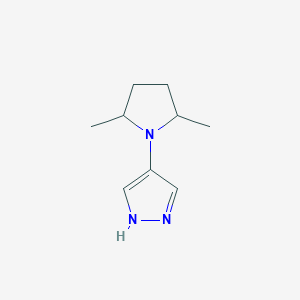
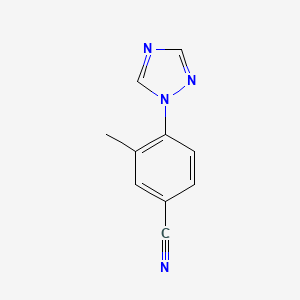
![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
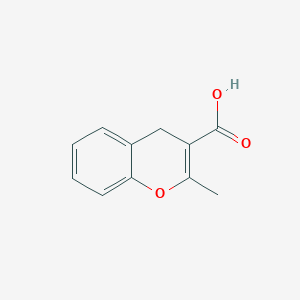

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)
